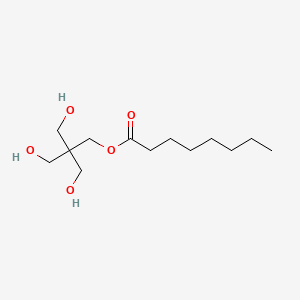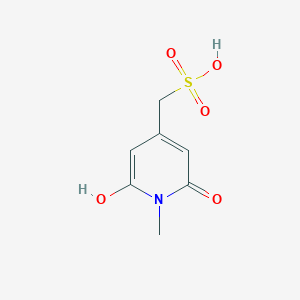
(6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid is a heterocyclic compound that belongs to the class of pyridones It is characterized by the presence of a pyridine ring with hydroxyl, methyl, and methanesulfonic acid substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid. This method allows for the preparation of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: (6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
科学研究应用
(6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism of action of (6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate: This compound shares a similar pyridone structure and is used in similar applications.
4-Hydroxy-2-quinolones: These compounds also contain a hydroxyl and carbonyl group on a heterocyclic ring and are used in medicinal chemistry.
Uniqueness: (6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid is unique due to the presence of the methanesulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
属性
CAS 编号 |
481668-55-7 |
|---|---|
分子式 |
C7H9NO5S |
分子量 |
219.22 g/mol |
IUPAC 名称 |
(2-hydroxy-1-methyl-6-oxopyridin-4-yl)methanesulfonic acid |
InChI |
InChI=1S/C7H9NO5S/c1-8-6(9)2-5(3-7(8)10)4-14(11,12)13/h2-3,9H,4H2,1H3,(H,11,12,13) |
InChI 键 |
ZZLNKHVJWGSEPT-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=CC1=O)CS(=O)(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


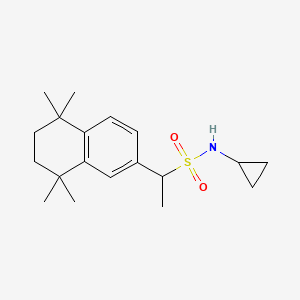
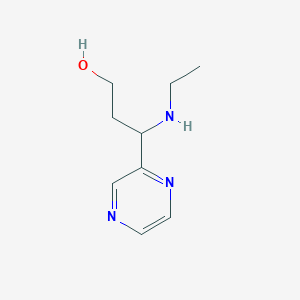

![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952693.png)
![3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13952699.png)
![5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine](/img/structure/B13952709.png)
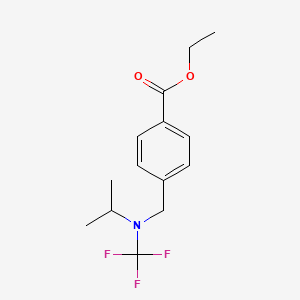

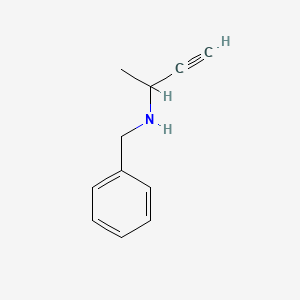
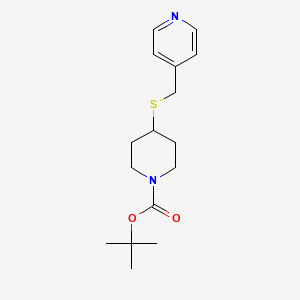
![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-](/img/structure/B13952723.png)
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate](/img/structure/B13952726.png)
